molecular formula C22H24N4O2 B2445444 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone CAS No. 1286699-86-2

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone

Cat. No.: B2445444
CAS No.: 1286699-86-2
M. Wt: 376.46
InChI Key: BILFIGBHFQDCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

A key application of this compound lies in its role in synthesizing a wide range of novel heterocyclic derivatives, which are crucial in the development of pharmaceuticals and materials science. Abdel-Aziz et al. (2008) explored the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds exhibited moderate effects against some bacterial and fungal species, indicating their potential as antimicrobial agents (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, & A. Farag, 2008).

Darweesh et al. (2016) reported on the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These compounds were synthesized using versatile building blocks derived from the reaction of certain ketonic compounds with N,N-dimethylformamide dimethyl acetal, showcasing the compound's utility in facilitating the construction of complex heterocycles (Ahmed F Darweesh, Ahmed E. M. Mekky, A. Salman, & A. Farag, 2016).

Biological Evaluation and Antimicrobial Activities

Venugopal et al. (2020) designed and synthesized a series of compounds derived from the intermediate chalcones, which were then evaluated for their anti-tubercular activity. Some of these synthesized compounds showed increased potency, highlighting the potential of such derivatives in combating tuberculosis (Muralidharan Venugopal, Raja Sundararajan, & Asha Deepti Choppala, 2020).

Antiviral and Antifungal Applications

The compound's framework has been utilized in the synthesis of derivatives with antiviral and antifungal activities. Attaby et al. (2006) synthesized 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives, which were evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, demonstrating the compound's potential in antiviral research (F. Attaby, A. Elghandour, M. A. Ali, & Yasser M. Ibrahem, 2006).

Properties

IUPAC Name

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-9-10-20-19(13-16)26(11-12-28-20)21(27)15-25-14-18(22(23-25)24(2)3)17-7-5-4-6-8-17/h4-10,13-14H,11-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILFIGBHFQDCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=C(C(=N3)N(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.